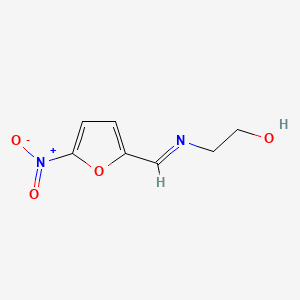
2-((5-Nitro-2-furyl)imino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Nitro-2-furyl)imino)ethanol is an organic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties. This compound is characterized by the presence of a nitrofuran moiety attached to an iminoethanol group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Nitro-2-furyl)imino)ethanol typically involves the nitration of furfural to form 5-nitro-2-furfuraldehyde, which is then reacted with ethanolamine to yield the desired product . The reaction conditions often require the use of fuming nitric acid in ethanoic anhydride at low temperatures (around -10°C) for the nitration step .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and catalytic processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((5-Nitro-2-furyl)imino)ethanol undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso and hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which are useful intermediates in further chemical transformations.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
2-((5-Nitro-2-furyl)imino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against bacteria, fungi, and protozoa.
Medicine: Potential use in the development of new therapeutic agents for infectious diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-((5-Nitro-2-furyl)imino)ethanol involves the reduction of the nitro group to reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can interact with various cellular components, leading to the disruption of essential biological processes. The compound targets proteins and enzymes involved in DNA synthesis and repair, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-furfuraldehyde: A precursor in the synthesis of 2-((5-Nitro-2-furyl)imino)ethanol.
2-((5-Nitro-2-furyl)thiazole): Another nitrofuran derivative with similar biological activities.
2-((5-Nitro-2-furyl)benzothiazole): Known for its antimicrobial properties.
Uniqueness
This compound is unique due to its iminoethanol group, which imparts distinct chemical reactivity and biological activity compared to other nitrofuran derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
40855-12-7 |
|---|---|
Molecular Formula |
C7H8N2O4 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
2-[(5-nitrofuran-2-yl)methylideneamino]ethanol |
InChI |
InChI=1S/C7H8N2O4/c10-4-3-8-5-6-1-2-7(13-6)9(11)12/h1-2,5,10H,3-4H2 |
InChI Key |
ZYPBOGIEVIGGCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



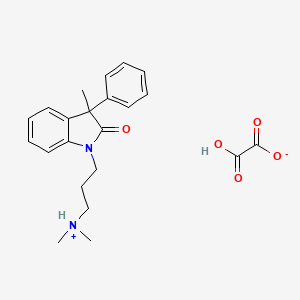
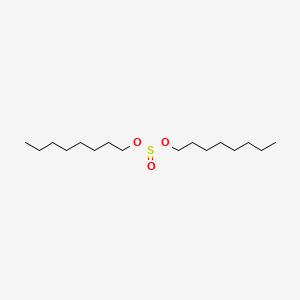

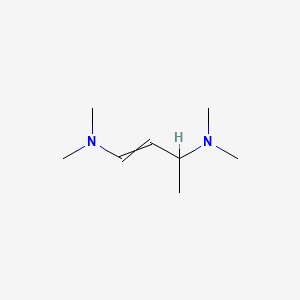
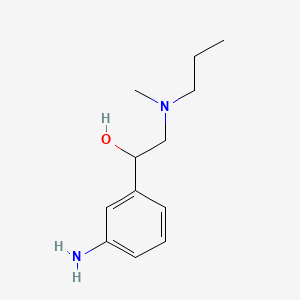
![4-[2-(3-Methoxy-4-{4-[2-(1-methylpyridin-1-ium-4-yl)ethyl]phenoxy}phenyl)ethyl]-1-methylpyridin-1-ium diiodide](/img/structure/B13736960.png)
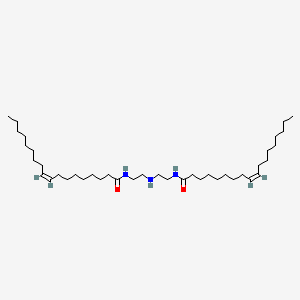
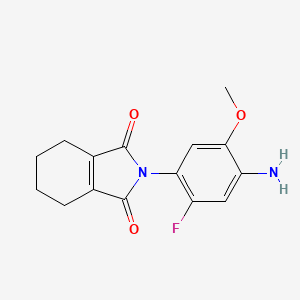
![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)
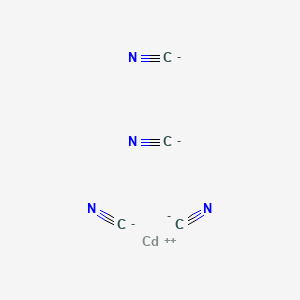
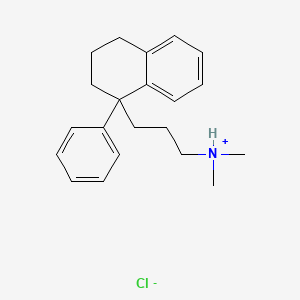
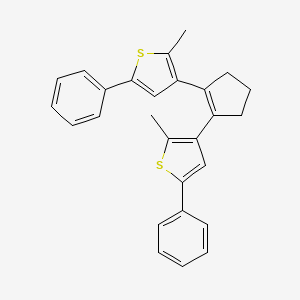
![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-, disodium salt](/img/structure/B13737002.png)
